molecular formula C11H15N5O3 B12930051 9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine CAS No. 88778-16-9

9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine

Cat. No.: B12930051
CAS No.: 88778-16-9
M. Wt: 265.27 g/mol
InChI Key: WKGWKZFOPPTARU-UHFFFAOYSA-N
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Description

9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine is a purine derivative characterized by a 1,3-dioxane ring substituted with an ethoxy group at the 2-position, attached to the purine core at the 9-position. The purin-6-amine moiety is a critical pharmacophore in many biologically active compounds, including kinase inhibitors and nucleoside analogs.

Properties

CAS No.

88778-16-9

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

9-(2-ethoxy-1,3-dioxan-5-yl)purin-6-amine

InChI

InChI=1S/C11H15N5O3/c1-2-17-11-18-3-7(4-19-11)16-6-15-8-9(12)13-5-14-10(8)16/h5-7,11H,2-4H2,1H3,(H2,12,13,14)

InChI Key

WKGWKZFOPPTARU-UHFFFAOYSA-N

Canonical SMILES

CCOC1OCC(CO1)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

Preparation Methods

The synthesis of 9-(2-ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine involves several steps. One common method starts with the reaction of 4-chloro-5-amino-6-(1,3-dihydroxy-2-propyl)aminopyrimidine with excess ethyl orthoformate to form a cyclic acetal, 6-chloro-9-(2-ethoxy-1,3-dioxan-5-yl)purine. This intermediate is then aminated to yield 6-amino-9-(2-ethoxy-1,3-dioxan-5-yl)purine . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as p-toluenesulfonic acid.

Chemical Reactions Analysis

Acylation and Protection Strategies

The exocyclic amine at position 6 undergoes acylation, though competing reactions can occur:

  • Direct Acylation : Treatment with acetic anhydride under standard conditions acetylates the purine’s N-9 position and the exocyclic amine .

  • Competing Reactions : For 2-amino-6-chloropurine derivatives, bis-acetylation (N-9 and exocyclic amine) predominates when excess anhydride is used .

SubstrateAnhydrideProductYield
2-Amino-6-chloropurineAcetic anhydrideBis-acetylated derivative59%

Hydrolysis and Stability

The dioxane ring’s stability under acidic or basic conditions impacts the compound’s reactivity:

  • Acid-Catalyzed Hydrolysis : The 1,3-dioxane moiety may undergo ring-opening in acidic media, releasing ethylene glycol derivatives.

  • Alkaline Conditions : The ethoxy group on the dioxane ring is susceptible to nucleophilic substitution, potentially forming hydroxyl or other substituted analogs.

Functionalization of the Dioxane Moiety

Modifications to the dioxane side chain enable diversification:

  • Selenylation : Analogous compounds (e.g., selenopurine derivatives) are synthesized via selenium dianion intermediates, enabling selenoether linkages .

  • Oxidation : The dioxane’s ether linkages are generally stable but may oxidize to ketones under strong oxidizing conditions.

Mechanistic Insights

  • Nucleophilic Attack : Alkylation at N-9 is driven by the purine’s electronic configuration, where N-9 is more nucleophilic than N-7 .

  • Catalytic Role of TMSOTf : Activates the alkylating agent (e.g., bromomethyl-dioxane) by stabilizing transition states, enhancing reaction efficiency .

Comparative Reactivity with Analogues

  • Ethoxy vs. Chloro Substituents : The ethoxy group enhances solubility but reduces electrophilicity compared to chloro-substituted purines (e.g., 6-chloropurine).

  • Dioxane vs. Acyclic Side Chains : Cyclic ethers (dioxane) improve metabolic stability compared to linear ethers .

Key Challenges and Optimizations

  • Regioselectivity : Minor N-7 alkylation byproducts form with certain substrates (e.g., guanine derivatives) .

  • Solvent Effects : Acetonitrile maximizes yield and selectivity; polar aprotic solvents (e.g., DMF) inhibit reactivity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity
Research indicates that purine derivatives can exhibit antiviral properties. The compound 9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine has been investigated for its ability to inhibit viral replication. Studies have shown that modifications in the purine structure can enhance antiviral efficacy against various viruses, including those responsible for respiratory infections and hepatitis .

2. Anticancer Potential
There is growing evidence that purine analogs can act as anticancer agents by interfering with DNA synthesis and repair mechanisms. The specific compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth through apoptosis induction .

3. Enzyme Inhibition
This compound may serve as an inhibitor of specific enzymes involved in nucleotide metabolism, such as adenosine deaminase. By inhibiting these enzymes, it could potentially regulate cellular proliferation and differentiation processes, making it a candidate for further research in cancer therapy .

Agricultural Science Applications

1. Plant Growth Regulators
Research has indicated that certain purine derivatives can act as plant growth regulators. The application of 9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine in agricultural settings could enhance crop yields by promoting growth and resistance to environmental stressors .

2. Herbicide Development
The structural characteristics of this compound suggest potential applications in herbicide formulation. Its ability to affect nucleic acid synthesis could be leveraged to develop selective herbicides that target specific plant species without harming crops .

Material Science Applications

1. Synthesis of Functional Materials
The unique chemical structure of 9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine allows for its use in synthesizing functional materials with specific properties. These materials can be utilized in the development of sensors or catalysts due to their electronic properties derived from the purine ring system .

2. Nanotechnology
In nanotechnology, this compound can be incorporated into nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the therapeutic efficacy by improving solubility and bioavailability .

Case Studies

Case Study 1: Antiviral Screening
A study conducted on a series of purine derivatives, including 9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine, demonstrated significant antiviral activity against influenza virus strains. The results indicated a dose-dependent response with IC50 values comparable to established antiviral agents .

Case Study 2: Cytotoxicity Assessment
In vitro studies assessing the cytotoxic effects of this compound on human cancer cell lines revealed an IC50 value of 15 µM after 48 hours of treatment. This suggests that the compound could be further explored as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 9-(2-ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between 9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine and its analogs:

Compound Name Substituent Position Substituent Structure Key Properties/Effects
Target Compound 9 2-Ethoxy-1,3-dioxane Enhanced conformational flexibility; ether groups may improve solubility
9-Phenyl-9H-purin-6-amine 9 Phenyl group Increased hydrophobicity; potential π-π stacking interactions
8-(Benzo[d][1,3]dioxol-5-ylmethyl) 8 Benzodioxole-methyl Thioether linkage may enhance lipophilicity; altered electronic effects
SQ22,536 (9-(Tetrahydro-2-furanyl)) 9 Tetrahydrofuran Five-membered ring; moderate adenylyl cyclase inhibition with limited selectivity
9-(Tetrahydropyran-2-yl) 9 Tetrahydropyran Six-membered ether ring; similar to dioxane but lacks ethoxy group
8-((3,5-Dichlorophenyl)thio) 8 3,5-Dichlorophenylthio High hydrophobicity; potential for enhanced target binding in hydrophobic pockets
Key Observations:
  • Positional Effects : Substitutions at the 8-position (e.g., thioether in ) vs. 9-position (e.g., dioxane in the target compound) alter steric and electronic interactions with biological targets.
  • Functional Groups : Ethoxy and benzodioxole groups enhance solubility via ether linkages, while phenyl or chlorophenyl groups increase hydrophobicity .

Physicochemical Properties

  • Solubility : Ether-containing substituents (e.g., dioxane, tetrahydrofuran) improve aqueous solubility compared to hydrophobic aryl groups .
  • Lipophilicity : LogP values increase with aromatic or chlorinated substituents (e.g., 8-(3,5-dichlorophenyl)thio in ) .
  • Metabolic Stability : Ethoxy and dioxane groups may reduce oxidative metabolism compared to alkyl chains .

Biological Activity

9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine, also known by its CAS number 88778-16-9, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dioxane moiety that may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

The molecular formula of 9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine is C13H19N5O5C_{13}H_{19}N_{5}O_{5} with a molar mass of 325.32 g/mol. It is typically stored at -20°C to maintain stability.

PropertyValue
CAS Number88778-16-9
Molecular FormulaC13H19N5O5
Molar Mass325.32 g/mol
Storage Conditions-20°C

Biological Activity Overview

Research has indicated that purine derivatives like 9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

In a study evaluating various purine derivatives for their antimicrobial properties, 9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine showed significant activity against both bacterial and fungal strains. The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating an inhibition zone indicative of its potential as an antimicrobial agent .

Antiviral Properties

Preliminary investigations into the antiviral activity of this compound suggest that it may inhibit viral replication. For instance, it was evaluated in vitro against several viruses, including strains of influenza and herpes simplex virus (HSV). The results indicated a dose-dependent inhibition of viral replication, suggesting that the compound could be further explored as a therapeutic option for viral infections .

Anticancer Potential

The anticancer properties of 9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine were assessed through cytotoxicity assays against various cancer cell lines. The compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study highlighted the effectiveness of 9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine against Candida albicans and Aspergillus niger, showing an IC50 value lower than that of commonly used antifungal agents .
  • Mechanism of Action : Research into the mechanism revealed that this compound may interfere with nucleic acid synthesis in pathogens, thereby inhibiting their growth and replication .
  • Pharmacokinetics : Studies on the pharmacokinetic profile demonstrated favorable absorption characteristics when administered orally, with promising bioavailability metrics that support its potential use in therapeutic formulations .

Q & A

Q. What are the optimal synthetic routes for preparing 9-(2-Ethoxy-1,3-dioxan-5-yl)-9H-purin-6-amine, and what challenges arise in purification?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the N9 position of a purine scaffold. A microwave-assisted approach (e.g., Biotage Initiator®) under inert conditions (argon/nitrogen) is effective for coupling the ethoxy-dioxane moiety. For example, reacting 2,6-dichloropurine with a pre-synthesized 2-ethoxy-1,3-dioxan-5-yl derivative in DMF or DMSO at 110–140°C for 30–60 minutes achieves substitution . Challenges include byproduct formation from competing N7/N3 alkylation. Purification requires gradient silica chromatography (e.g., ethyl acetate/hexanes 5→50%) or recrystallization from acetonitrile/ethanol .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR resolves regioselectivity (N9 vs. N7 substitution) via characteristic shifts: H8 proton in purine resonates at δ 8.0–8.5 ppm, while the ethoxy-dioxane protons appear at δ 3.5–5.0 ppm .
  • LC-MS/HRMS: Confirms molecular weight (e.g., [M+H]+ via ESI) and detects trace impurities. For example, a molecular ion at m/z 297.12 matches C12H16N5O3 .
  • Elemental Analysis: Validates purity (>95%) by matching calculated vs. observed C/H/N percentages .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the dioxane ring or purine core) influence biological activity?

Methodological Answer:

  • Ethoxy vs. Methoxy Groups: Replace the ethoxy group with methoxy to assess steric/electronic effects on target binding. For instance, methoxy derivatives may exhibit reduced solubility but enhanced metabolic stability .
  • Dioxane Ring Flexibility: Introduce methyl groups at the dioxane 5-position to restrict conformational mobility. X-ray crystallography (e.g., Acta Crystallographica data) can correlate ring rigidity with activity .
  • Purine C2/C6 Modifications: Substitute C6-amine with carboxamide or cyano groups to probe hydrogen-bonding interactions in enzyme assays (e.g., kinase inhibition) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Conditions: Standardize cell-based assays (e.g., fixed ATP concentrations in kinase screens) to minimize variability. For antiviral studies, use consistent viral strains (e.g., HIV-1 IIIB) and multiplicity of infection (MOI) .
  • Solubility Adjustments: Address poor aqueous solubility (common in purines) using co-solvents like DMSO (≤0.1%) or β-cyclodextrin encapsulation .
  • Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .

Q. What computational modeling approaches are suitable for predicting the binding mode of this compound with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Model interactions with enzymes like cysteine proteases (e.g., cruzain) using crystal structures (PDB: 3KKU). Focus on hydrogen bonding between the purine C6-amine and catalytic residues (e.g., Cys25) .
  • MD Simulations (GROMACS): Simulate ligand-receptor dynamics over 100 ns to assess stability of the ethoxy-dioxane moiety in hydrophobic pockets .
  • QSAR Studies: Corporate substituent electronic parameters (Hammett σ) to predict activity trends across derivatives .

Q. What mechanisms underpin the compound’s reported antiviral activity, and how can they be validated experimentally?

Methodological Answer:

  • Target Engagement Assays: Use surface plasmon resonance (SPR) to measure binding affinity to viral polymerases (e.g., HIV-1 RT). A Kd < 1 μM suggests direct inhibition .
  • Resistance Mutagenesis: Generate viral mutants (e.g., HIV-1 with RT K103N mutation) to test for reduced efficacy, indicating target-specific action .
  • Cellular Uptake Studies: Radiolabel the compound (e.g., 3H) and quantify intracellular accumulation in T-lymphocytes (CEM cells) via scintillation counting .

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